molecular formula C17H19ClO3 B5152433 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene

1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene

Cat. No. B5152433
M. Wt: 306.8 g/mol
InChI Key: PDFROQNIEAJTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene is a chemical compound that is widely used in scientific research applications. It is also known as GW501516 and is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases such as diabetes, obesity, and cardiovascular diseases.

Mechanism of Action

1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene works by activating the PPARδ receptor, which is a nuclear receptor that regulates gene expression. Activation of this receptor leads to increased expression of genes involved in energy metabolism, lipid metabolism, and glucose uptake in skeletal muscle cells. This results in improved insulin sensitivity and glucose uptake, as well as increased endurance and improved lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in energy metabolism, lipid metabolism, and glucose uptake in skeletal muscle cells. It has also been shown to increase endurance and improve lipid metabolism, which makes it a potential treatment for cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have a number of potential therapeutic applications, which makes it a promising candidate for further research.
One limitation of using this compound in lab experiments is that it is not approved for human use and its long-term safety has not been established. Additionally, it may have off-target effects that could complicate its use in lab experiments.

Future Directions

There are a number of potential future directions for research on 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene. One area of research could focus on its potential therapeutic applications in the treatment of diabetes, obesity, and cardiovascular diseases. Additionally, further research could explore its mechanism of action and potential off-target effects. Finally, research could focus on developing safer and more effective analogs of this compound for use in human clinical trials.

Synthesis Methods

The synthesis of 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene involves a multi-step process that starts with the reaction of 3,5-dimethylphenol with 4-methoxyphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a catalyst such as potassium tert-butoxide to give 2-(4-methoxyphenoxy)-2-(2-(2-chloroethoxy)ethoxy)benzene. Finally, this compound is reacted with thionyl chloride to give this compound.

Scientific Research Applications

1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, which makes it a promising candidate for the treatment of diabetes and obesity. Additionally, it has been shown to increase endurance and improve lipid metabolism, making it a potential treatment for cardiovascular diseases.

properties

IUPAC Name

1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-12-10-13(2)17(16(18)11-12)21-9-8-20-15-6-4-14(19-3)5-7-15/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFROQNIEAJTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCOC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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